Androstanediol-17g

Description

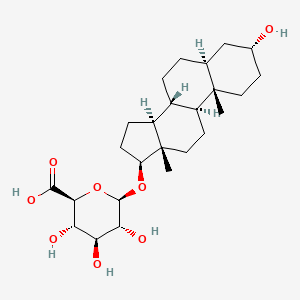

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h12-21,23,26-29H,3-11H2,1-2H3,(H,30,31)/t12-,13+,14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYZOWMDMWQJIV-WWLGJQRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic and Metabolic Pathways of Androstanediol 17g

Precursor Substrates and Initial Reductive Steps Leading to 5α-Androstane-3α,17β-diol

The immediate precursor to Androstanediol-17g is 5α-androstane-3α,17β-diol (3α-diol). immunotech.cz This compound is generated from the potent androgen, dihydrotestosterone (B1667394) (DHT), through a reductive process.

Formation from Dihydrotestosterone (DHT)

Dihydrotestosterone, the primary active androgen in many peripheral tissues, undergoes reduction to form 5α-androstane-3α,17β-diol. nih.govnih.gov This conversion is a key step in androgen metabolism, transforming the highly potent DHT into a less active metabolite. nih.govoup.com While 3α-diol has a low affinity for the androgen receptor, it can be oxidized back to DHT, indicating a reversible step in some contexts. nih.govbioscientifica.com However, its subsequent glucuronidation renders the inactivation permanent. nih.gov The formation of 3α-diol from DHT is a critical juncture in regulating the local concentration of active androgens. oup.com

Role of 3α-Hydroxysteroid Dehydrogenase (3α-HSD) in 5α-Androstanediol Formation

The enzymatic conversion of DHT to 5α-androstane-3α,17β-diol is catalyzed by members of the aldo-keto reductase (AKR) superfamily, specifically the 3α-hydroxysteroid dehydrogenases (3α-HSDs). nih.govportlandpress.com These enzymes play a dominant role in the reduction of DHT within the prostate. oup.com

Several isoforms of 3α-HSD have been identified, with distinct tissue distributions and functional roles. portlandpress.com Notably, AKR1C2 (also known as type 3 3α-HSD) is responsible for the conversion of DHT to 3α-diol. nih.govportlandpress.com Another isoform, AKR1C3, also possesses the ability to reduce DHT to 3α-diol. nih.govbioscientifica.com The activity of these enzymes is crucial in modulating the levels of potent androgens in target tissues. portlandpress.com Reduced activity of 3α-HSD can lead to an accumulation of DHT, highlighting the enzyme's importance in androgen homeostasis. nih.gov

Glucuronidation as a Phase II Metabolic Event for Androstanediol-17g Formation

Following its formation, 5α-androstane-3α,17β-diol undergoes a phase II metabolic reaction known as glucuronidation. This process involves the covalent attachment of a glucuronic acid moiety to the steroid, which significantly increases its water solubility and facilitates its excretion from the body. hmdb.ca This conjugation is the final step in the formation of Androstanediol-17g.

Key Enzymes: UDP-Glucuronosyltransferases (UGTs)

The enzymes responsible for glucuronidation are the UDP-glucuronosyltransferases (UGTs). immunotech.czhmdb.ca This superfamily of enzymes catalyzes the transfer of glucuronic acid from the activated sugar donor, UDP-glucuronic acid, to a substrate. In the context of androgen metabolism, UGTs play a vital role in the irreversible inactivation of steroids. aacrjournals.org The UGT2B subfamily is particularly important for the glucuronidation of androgens. nih.govdshs-koeln.de

Specific UGT Isoforms Involved (e.g., UGT2B15, UGT2B17)

Within the UGT2B subfamily, UGT2B15 and UGT2B17 have been identified as the key enzymes responsible for the glucuronidation of 5α-androstane-3α,17β-diol. nih.govoup.com Both isoforms are expressed in steroid target tissues such as the prostate. nih.gov Research indicates that both UGT2B15 and UGT2B17 catalyze the conjugation of 3α-diol. nih.govoup.com Studies have shown that both UGT2B15 and UGT2B17 polymorphisms are associated with the serum levels of androstanediol-17-glucuronide, confirming their in vivo role in its formation. nih.gov While both enzymes act on 3α-diol, they exhibit different activities towards other androgens like testosterone (B1683101) and DHT. oup.com

Regiospecificity of 17-Glucuronidation of 5α-Androstane-3α,17β-diol

The 5α-androstane-3α,17β-diol molecule has two potential sites for glucuronidation: the 3α-hydroxyl group and the 17β-hydroxyl group. The attachment of glucuronic acid can therefore result in two different isomers: androstanediol-3-glucuronide (Adiol 3-G) or androstanediol-17-glucuronide (Adiol 17-G). immunotech.cz

Research has demonstrated a clear regiospecificity in this reaction. UGT2B15 is reported to be stereoselective for the glucuronidation of the 17β-hydroxyl position of 3α-diol. nih.gov UGT2B17 is also capable of conjugating the 17β-hydroxyl position of 3α-diol. nih.govdshs-koeln.de Studies have consistently shown that Androstanediol-17g is the predominant isomer formed from the metabolism of DHT and is the major circulating form of androstanediol glucuronide in both men and women. immunotech.cznih.govebi.ac.uk In human liver microsome studies, over 80% of the androstanediol glucuronide formed was the 17-glucuronide isomer. nih.gov

Tissue-Specific Metabolic Sites for Androstanediol-17g Formation

The formation of Androstanediol-17g, primarily through the process of glucuronidation, is not uniformly distributed throughout the body. Specific tissues exhibit a pronounced capacity for this metabolic conversion, with the liver playing a central role.

Hepatic Metabolism and its Predominance

The liver is the principal site for the conjugation of androgens with glucuronic acid, a process that renders them more water-soluble for excretion. nih.govscispace.com Studies have demonstrated that the liver possesses high levels of glucuronyl transferase activity, the enzyme responsible for this conjugation. nih.gov Research measuring this enzyme's activity in human liver, skin, and prostate found that the liver is the primary site of androgen conjugation to glucuronic acid. nih.gov In fact, over 80% of the androstanediol glucuronide (Adiol G) formed in the human liver is the 17-glucuronide isomer (Androstanediol-17g), a proportion similar to that found in human serum. nih.gov The conversion rate of androstanediol to Adiol G in the liver is substantial, ranging from 5.8% to 13.2% per 0.5 mg of tissue in 30 minutes. nih.gov

The kinetic properties of glucuronyl transferase in the liver further underscore its efficiency. The apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the glucuronidation of key androgens have been determined in human liver microsomes. nih.gov

Table 1: Kinetic Parameters of Glucuronyl Transferase in Human Liver

| Substrate | Km (μM) | Vmax (pmol/mg/30 min) |

|---|---|---|

| Dihydrotestosterone | 5.6 | 140 |

| Androstanediol | 8.9 | 1300 |

| Androsterone (B159326) | 3.1 | 46 |

Data sourced from a study on androstanediol glucuronide production in human tissues. nih.gov

Contribution of Peripheral Tissues (e.g., Prostate, Skin)

While the liver is the dominant site, peripheral tissues such as the prostate and skin also contribute to the formation of androstanediol glucuronide, albeit to a much lesser extent. nih.gov These tissues are known sites of androgen action and metabolism, where dihydrotestosterone (DHT) can be converted to androstanediol. nih.gov However, the subsequent glucuronidation of androstanediol in these tissues is significantly lower than in the liver. nih.gov

These findings suggest that while peripheral tissues are important for the initial metabolism of potent androgens like DHT, the final step of extensive glucuronidation, leading to the formation of Androstanediol-17g, is predominantly a hepatic function. nih.gov

Interconversion with Other Steroids and "Backdoor" Pathways Affecting Androstanediol Flux

Enzymatic Re-conversion of 5α-Androstane-3α,17β-diol to Dihydrotestosterone

The inactive androgen metabolite 5α-androstane-3α,17β-diol (3α-adiol) can be converted back to the highly potent androgen, DHT. nih.govoup.com This "back-conversion" is a crucial mechanism for regulating the intracellular levels of active androgens and is catalyzed by oxidative 3α-hydroxysteroid dehydrogenases (3α-HSDs). nih.govoup.comnih.gov This process is significant because although 3α-adiol has a low affinity for the androgen receptor, its administration has been shown to induce prostate growth, indicating its conversion to the more active DHT. oup.com

Several enzymes have been identified as candidates for this oxidative conversion, including retinol (B82714) dehydrogenases (RODH 4 and RODH 5) and 17β-hydroxysteroid dehydrogenase type 6 (17β-HSD6), also known as retinol dehydrogenase-like 3α-HSD (RL-HSD). oup.comnih.gov In transfection studies, these enzymes have been shown to efficiently oxidize 3α-adiol to DHT. oup.com The significance of this back-conversion is highlighted by the fact that in human males administered with radiolabeled 3α-adiol, a substantial portion of the radioactivity was recovered as DHT in both plasma and the prostate. oup.com

Role of 17β-Hydroxysteroid Dehydrogenase Type 6 (17β-HSD6) in Backdoor Metabolism

17β-hydroxysteroid dehydrogenase type 6 (17β-HSD6) is a key enzyme in the "backdoor" pathway of androgen synthesis. e-apem.orgplos.org This pathway provides an alternative route to the production of DHT that bypasses the conventional intermediates like testosterone. e-apem.orgnih.govwikipedia.org 17β-HSD6, which is also known as RoDH-like 3α-HSD, possesses both oxidoreductase and epimerase activities. bioscientifica.com

Its oxidoreductase activity is crucial for the conversion of 5α-androstane-3α,17β-diol (3α-adiol) to DHT. plos.orgbioscientifica.comaacrjournals.org This enzyme is found in various tissues, with high concentrations in the liver and prostate. bioscientifica.com In the context of prostate cancer, the expression of 17β-HSD6 has been observed to be upregulated, and it is considered a predominant enzyme in the conversion of androstanediol to DHT in the human prostate. nih.govbioscientifica.comaacrjournals.org This enzyme can also convert androstanediol to androsterone. aacrjournals.orguniprot.org The "backdoor" pathway, and specifically the action of 17β-HSD6, is thought to play a role in the masculinization of female patients with certain adrenal disorders and in maintaining intratumoral DHT levels in prostate cancer, even under androgen deprivation therapy. nih.gove-apem.org

Table 2: Key Enzymes in Androstanediol Interconversion

| Enzyme | Function | Pathway Implication |

|---|---|---|

| Oxidative 3α-HSDs (e.g., RODH 4, RODH 5) | Converts 5α-androstane-3α,17β-diol to Dihydrotestosterone | Re-activates inactive androgen metabolites. oup.comnih.gov |

| 17β-HSD6 | Oxidizes 5α-androstane-3α,17β-diol to Dihydrotestosterone | Key enzyme in the "backdoor" pathway for DHT synthesis. plos.orgbioscientifica.comaacrjournals.org |

| 17β-HSD6 | Converts Androstanediol to Androsterone | Contributes to androgen catabolism. aacrjournals.orguniprot.org |

Enzymatic Regulation and Kinetics Pertaining to Androstanediol 17g Biogenesis

Enzyme Kinetics of Glucuronyl Transferases in Androstanediol-17g Synthesis

Glucuronidation represents a key Phase II metabolic reaction for androgens. This conjugation is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the liver but also present in other tissues like the prostate and skin. nih.govresearchgate.net The formation of Androstanediol-17g is the result of the glucuronidation of 5α-androstane-3α,17β-diol (androstanediol). nih.gov Studies indicate that over 80% of the androstanediol glucuronide (Adiol G) formed in the human liver is the 17-G isomer, which is consistent with levels found in human serum. nih.govoup.com

The efficiency of glucuronyl transferase activity can be described by its kinetic parameters, the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). Studies using human liver microsomes have determined these values for androstanediol and its precursors, dihydrotestosterone (B1667394) (DHT) and androsterone (B159326). nih.govresearchgate.net

In this context, androstanediol demonstrates a significantly higher Vmax compared to both DHT and androsterone, indicating a much greater capacity for its glucuronidation in the liver. nih.gov The Km for androstanediol is 8.9 µM, with a Vmax of 1300 pmol/mg/30 min. nih.govscispace.com For comparison, DHT has a Km of 5.6 µM and a Vmax of 140 pmol/mg/30 min, while androsterone has a Km of 3.1 µM and a Vmax of 46 pmol/mg/30 min. nih.govresearchgate.net These kinetics suggest that while the enzyme has a slightly lower affinity for androstanediol compared to DHT and androsterone (as indicated by a higher Km), it can process androstanediol into its glucuronidated form much more rapidly once bound.

Kinetic Parameters of Glucuronyl Transferase in Human Liver

| Substrate | Apparent Km (µM) | Vmax (pmol/mg/30 min) |

| Dihydrotestosterone | 5.6 | 140 |

| Androstanediol | 8.9 | 1300 |

| Androsterone | 3.1 | 46 |

Data sourced from studies on human liver microsomes. nih.govresearchgate.net

The UGT superfamily has various isoforms with differing substrate specificities. The UGT2B subfamily, particularly UGT2B15 and UGT2B17, is primarily responsible for the glucuronidation of androgens like DHT and its metabolites. researchgate.net UGT2B15 is known to be involved in the glucuronidation of the 17β-hydroxyl group of androgens. frontiersin.org Research in rat prostate cells has shown a selective conversion of androstanediol to its 17-glucuronide form, with over 99% of the product being Androstanediol-17g. nih.govoup.com This high specificity suggests that glucuronidation at the 17-position is the favored pathway in this tissue. nih.gov

Inhibitory studies provide further insight into the substrate preferences of these enzymes. In rat prostate cells, dihydrotestosterone (DHT) was found to act as an inhibitor of androstanediol glucuronidation. nih.gov The inhibition constant (Ki) for DHT was determined to be 39.1 µM, which is higher than the apparent Km for androstanediol (15 µM in that specific study). nih.gov This indicates that while DHT can compete for the enzyme's active site, the glucuronidation of androstanediol is favored under the experimental conditions. nih.gov

Apparent Michaelis-Menten Constants (Km) and Maximum Velocities (Vmax) for Substrates

Aldo-Keto Reductase (AKR) Family Involvement in Steroid Reduction Leading to Androstanediols

The formation of androstanediol is a prerequisite for its subsequent glucuronidation. This initial step is a Phase I metabolic reaction involving the reduction of 5α-dihydrotestosterone (DHT). nih.gov This reduction is catalyzed by members of the aldo-keto reductase (AKR) superfamily, specifically the AKR1C isoforms. frontiersin.orgnih.gov These enzymes are cytosolic, NADPH-dependent oxidoreductases that play crucial roles in steroid metabolism. frontiersin.orgoup.com

The human AKR1C family consists of four highly homologous isoforms (AKR1C1, AKR1C2, AKR1C3, and AKR1C4), which act as 3-keto, 17-keto, and 20-ketosteroid reductases. frontiersin.orgnih.gov They are responsible for converting the potent androgen DHT into less active metabolites like 3α-androstanediol. ebi.ac.ukuniprot.org

AKR1C1 and AKR1C2: These isoforms are key players in androgen inactivation. AKR1C2, also known as type 3 3α-hydroxysteroid dehydrogenase, is particularly important in the prostate for eliminating DHT by reducing it to 3α-androstanediol. acs.org AKR1C1 and AKR1C2 share a high degree of sequence identity. frontiersin.org

AKR1C3: This isoform also reduces DHT to 3α-androstanediol. frontiersin.orgnih.gov However, it is more widely recognized for its high catalytic efficiency in converting androstenedione (B190577) to testosterone (B1683101). nih.govuniprot.org

AKR1C4: This isoform is primarily found in the liver. frontiersin.orgnih.gov While it also participates in steroid reduction, it displays superior catalytic efficiency compared to the other isoforms, particularly in metabolizing conjugated steroids. nih.govnih.gov

Steroid metabolism typically follows a sequential pathway where Phase I reactions (like oxidation, reduction, or hydrolysis) introduce or expose functional groups, preparing the molecule for Phase II conjugation. usmlestrike.comconicet.gov.ar In the context of Androstanediol-17g biogenesis, the "conventional pathway" involves the Phase I reduction of DHT to androstanediol by AKR1C enzymes, followed by the Phase II glucuronidation of androstanediol by UGT enzymes. nih.govfu-berlin.de

This sequential process is tissue-specific. For instance, in the prostate, the conventional pathway is thought to predominate, involving the sequential actions of AKR1C2 and then UGT2B15/17. nih.gov However, research has uncovered an alternative "conjugation pathway". nih.gov In this pathway, the sequence is reversed: a Phase II reaction (conjugation) occurs before a Phase I reaction (reduction). nih.gov Evidence suggests that DHT can first be glucuronidated at the 17-position to form DHT-17-glucuronide, which is then reduced by AKR1C enzymes to yield 3α-androstanediol-17-glucuronide. nih.gov This alternative pathway, involving the sequential reactions of UGT2B17 and AKR1C4, appears to be significant in the liver. nih.gov The catalytic efficiency for this reduction is notably high for the AKR1C4 isoform, which is unaffected by the presence of the glucuronide group. nih.gov

Molecular Interactions and Receptor Signaling of Androstanediol 17g and Its Precursors

Androgen Receptor (AR) Interactions of 5α-Androstane-3α,17β-diol

5α-androstane-3α,17β-diol (also known as 3α-diol) exhibits a significantly lower binding affinity for the androgen receptor (AR) compared to its precursor, dihydrotestosterone (B1667394) (DHT). pnas.org Research indicates that 3α-diol is considered a weak androgen due to this reduced affinity. nih.gov In fact, some studies have shown that metabolites like 3α-diol and its isomer, 5α-androstane-3β,17β-diol (3β-diol), are essentially unable to bind the androgen receptor. aacrjournals.org

The primary mechanism by which 3α-diol can influence androgenic signaling is through its reversible conversion back to the potent androgen, DHT. nih.govnih.govnih.gov This back-conversion allows 3α-diol to serve as a reservoir for DHT, thereby indirectly promoting AR activation. nih.govnih.govnih.gov The extent of this conversion and subsequent AR transactivation can vary between different cell types and is dependent on the expression levels of specific enzymes, such as 17β-hydroxysteroid dehydrogenase 6 (17β-HSD6). nih.govnih.gov

Table 1: Comparative Androgen Receptor Binding Affinity

| Compound | Relative Binding Affinity to AR |

|---|---|

| Dihydrotestosterone (DHT) | High nih.govresearchgate.net |

| 5α-Androstane-3α,17β-diol (3α-diol) | Low / Weak pnas.orgnih.gov |

| 5α-Androstane-3β,17β-diol (3β-diol) | Weak / Unable to bind aacrjournals.orgnih.govnih.gov |

Glucuronidation is a critical process in the metabolism and inactivation of steroid hormones. cam.ac.ukaacrjournals.org This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the addition of a glucuronic acid moiety to the steroid, rendering it more water-soluble and facilitating its excretion. aacrjournals.org Specifically, the formation of Androstanediol-17g (3α-diol-17G) from 3α-diol at the 17-hydroxy position is a key metabolic step. portlandpress.com

The conjugation of 3α-diol to form 3α-diol-17G effectively terminates its ability to interact with the androgen receptor. cam.ac.ukaacrjournals.org Steroid glucuronides are incapable of binding to their cognate receptors, thus preventing the initiation of androgenic signaling cascades. cam.ac.ukaacrjournals.org Therefore, 17-glucuronidation serves as an irreversible inactivation step, ensuring the complete deactivation of the androgenic potential of 3α-diol and its precursor DHT. portlandpress.com The enzymes UGT2B15 and UGT2B17 are primarily responsible for the glucuronidation of androgens like DHT and its metabolites. cam.ac.ukoup.com

Comparative Binding Affinity to Androgen Receptors

Estrogen Receptor (ER) Interactions of 5α-Androstane-3α,17β-diol

While considered a metabolite of a potent androgen, 5α-androstane-3α,17β-diol also exhibits interactions with estrogen receptors, adding another layer of complexity to its biological role.

Research has demonstrated that 5α-androstane-3α,17β-diol has a low binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). aacrjournals.orgnih.gov In comparative studies, its affinity for both ER subtypes is considerably lower than that of its isomer, 5α-androstane-3β,17β-diol (3β-diol), which shows a preferential and higher affinity for ERβ. aacrjournals.orgnih.gov One study reported that 5α-androstane-3α,17β-diol displayed weak binding to the estrogen receptor. oup.com

In contrast, its isomer, 3β-diol, is a high-affinity ligand for ERβ and can activate it with a potency similar to estradiol. jneurosci.orgpnas.orgwikipedia.org This difference in binding affinity between the two isomers highlights the stereospecificity of receptor-ligand interactions.

Table 2: Comparative Estrogen Receptor Binding Affinity

| Compound | Relative Binding Affinity to ERα | Relative Binding Affinity to ERβ |

|---|---|---|

| 5α-Androstane-3α,17β-diol (3α-diol) | Low / Weak aacrjournals.orgnih.govoup.com | Low / Weak aacrjournals.orgnih.gov |

| 5α-Androstane-3β,17β-diol (3β-diol) | Moderate oup.com | High aacrjournals.orgnih.govnih.govjneurosci.orgwikipedia.org |

| Estradiol (E2) | High oup.com | High oup.com |

The differential binding affinities of 5α-androstane-3α,17β-diol and its isomer 3β-diol for ER subtypes lead to distinct biological effects. Due to its weak interaction with both ERα and ERβ, 5α-androstane-3α,17β-diol is not considered a significant direct activator of estrogenic signaling pathways. aacrjournals.orgnih.gov

Conversely, the potent activation of ERβ by 3β-diol has been implicated in various physiological processes, including the regulation of prostate growth and neuroendocrine function. jneurosci.orgpnas.org The conversion of DHT to 3β-diol, which then acts as an ERβ agonist, represents a mechanism by which androgens can exert effects through an estrogenic pathway. nih.govjneurosci.org This highlights how the metabolic fate of an androgen can determine which receptor signaling pathway is activated, leading to diverse and sometimes opposing cellular responses.

Binding Affinity to Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ)

Mechanisms of Influence on Gene Expression and Cellular Functions (Primarily by Unconjugated Precursors)

The unconjugated precursor of Androstanediol-17g, 5α-androstane-3α,17β-diol, can influence gene expression and cellular functions through several mechanisms.

Primarily, its ability to be converted back to the potent androgen DHT allows it to indirectly activate androgen receptor-mediated gene transcription. nih.govnih.govnih.gov This is particularly relevant in tissues with high expression of the necessary converting enzymes. nih.gov

Furthermore, though weak, the interaction of 3α-diol with the androgen receptor could potentially modulate the expression of androgen-responsive genes, albeit to a much lesser extent than DHT. nih.gov In some contexts, 3α-diol has been shown to activate cytoplasmic signaling pathways, such as the PI3K/AKT pathway, in an AR-independent manner, suggesting alternative routes for influencing cellular physiology. nih.gov

In contrast, its isomer, 3β-diol, exerts its effects on gene expression primarily through the activation of ERβ. nih.govoup.com This has been shown to regulate the expression of specific genes, such as the oxytocin (B344502) gene, through ERβ-mediated transcriptional activation. nih.gov The metabolism of DHT to its 3α- and 3β-diol metabolites can therefore dictate the balance between androgenic and estrogenic signaling within a cell, ultimately influencing a wide range of cellular functions from proliferation to inflammation. aacrjournals.orgoup.com

Cross-talk and Interplay Between Androgen and Estrogen Receptor Pathways Mediated by Androstanediols

The intricate relationship between androgen and estrogen signaling pathways is a critical area of research, particularly in hormone-responsive tissues. Androstanediols, as metabolites of potent androgens, play a significant role in mediating this cross-talk, influencing cellular processes through their interactions with both androgen receptors (AR) and estrogen receptors (ER). This interplay is not straightforward, often depending on the specific cellular context, receptor subtype expression, and the local steroidogenic enzyme activity.

Androstanediols can exert effects through both AR and ER, thereby modulating gene expression and cellular functions. For instance, in certain breast cancer cells, androstanediols have been shown to stimulate proliferation by interacting with estrogen receptors. researchgate.net Specifically, 3β,5α-diol has demonstrated a higher potency in inducing MCF-7 breast cancer cell proliferation compared to its 3α-epimer, and this effect is associated with an increase in the progression from the G1 to S phase of the cell cycle. researchgate.net

The complexity of this interplay is further highlighted by the ability of AR and ER to influence each other's activity. Studies have shown that AR can antagonize the binding of ERα to DNA, which can inhibit pro-proliferative gene transcription. frontiersin.org Conversely, in certain contexts like molecular apocrine breast cancer, AR can function as a "pseudo ER," driving the expression of ER target genes even in the absence of ER expression. frontiersin.org This suggests a dynamic and context-dependent relationship where AR can either inhibit or mimic ER signaling.

Furthermore, the expression levels of co-regulatory proteins can dictate the outcome of this cross-talk. For example, the coactivator ARA70 can shift its association from ERα to AR depending on the relative expression levels of the two receptors, thereby altering the transcriptional response. frontiersin.org

A key aspect of the interplay involves the nuclear localization and activation of these receptors. In human meibomian glands, both AR and ER isoforms (ERα and ERβ) are found in the nuclei of meibocytes, indicating that both canonical nuclear receptor pathways are active. arvojournals.org Interestingly, studies in knockout mice have revealed that estrogen and ERα activity can counteract the nuclear signal of AR, suggesting a "yin-yang" relationship in maintaining hormonal balance. arvojournals.org

The conversion of androgens to metabolites with estrogenic activity is another layer of this complex interaction. For example, 5α-dihydrotestosterone (DHT) can be metabolized to 5α-androstane-3β,17β-diol (3β-diol), a hormone that preferentially binds to and activates ERβ, not AR. researchgate.net This is significant because 3β-diol has been shown to be a potent modulator of ERβ expression. researchgate.net This metabolic conversion provides a mechanism by which a potent androgen can indirectly influence estrogenic signaling pathways.

The table below summarizes key research findings on the cross-talk between androgen and estrogen receptor pathways mediated by androstanediols and their precursors.

| Cell/Tissue Type | Key Androstanediol/Precursor | Receptor(s) Involved | Observed Effect | Citation |

| Breast Cancer Cells (MCF-7) | 3β,5α-diol, 3α,5α-diol | ERα, ERβ, AR | Stimulation of cell proliferation, increased progression from G1 to S phase. researchgate.net | researchgate.net |

| Breast Cancer Cells | Androgens (general) | AR, ERα | Androgens can inhibit mammary cell proliferation; AR can compete with ER for binding to the estrogen response element (ERE). frontiersin.org | frontiersin.org |

| Breast Cancer (Molecular Apocrine) | Androgens (general) | AR | AR can bind to ER cis-regulatory elements and act as a "pseudo ER". frontiersin.org | frontiersin.org |

| Human Meibomian Glands | Endogenous Steroids | AR, ERα, ERβ | Estrogen and ERα activity counteract the AR-nuclear signal. arvojournals.org | arvojournals.org |

| Rat Ventral Prostate | 5α-androstane-3β,17β-diol (3β-diol) | ERβ, AR | 3β-diol induces the highest levels of ERβ expression, while DHT is a more effective inductor of AR expression. researchgate.net | researchgate.net |

| Prostate Cancer Cells | Androstanediol | AR | Conversion of androstanediol to DHT leads to AR transactivation and cell growth. nih.gov | nih.gov |

| ER-Negative Breast Cancer | Testosterone (B1683101) | AR, ErbB2 | Cross-regulation of gene expression for AR and ErbB2; testosterone-stimulated proliferation can be reversed by antiandrogen and anti-ErbB2 agents. nih.gov | nih.gov |

This intricate cross-talk underscores the importance of considering the complete steroid metabolic profile and the receptor environment when evaluating the biological effects of androgens and their metabolites. The balance between AR and ER signaling, modulated by androstanediols, can have profound effects on cell fate and tissue function.

Biological Significance of Androstanediol 17g As a Metabolite

Role as an Inactive Terminal Metabolite Facilitating Renal Excretion

The addition of a glucuronic acid molecule to 3α-androstanediol to form Androstanediol-17g dramatically increases its water solubility. hmdb.cahmdb.ca This chemical modification is a crucial step in the body's detoxification and elimination pathway for steroid hormones. hmdb.cahmdb.ca Glucuronidation essentially tags the steroid metabolite for disposal, preventing its reabsorption and facilitating its excretion from the body, primarily through the kidneys via urine. hmdb.caimmunotech.cz This process terminates the biological activity of the potent androgen DHT, converting it into an inactive, water-soluble compound that can be efficiently cleared. researchgate.netimmunotech.cznih.gov While the liver is a primary site for this conjugation reaction, other tissues like the skin also contribute to a lesser extent. immunotech.czontosight.ainih.gov

Implications for Modulating Local Androgen Levels Through Inactivation

The conversion of DHT to Androstanediol-17g is a key mechanism for regulating androgen activity at the tissue level. researchgate.net By irreversibly inactivating DHT, a powerful activator of the androgen receptor, the glucuronidation process helps to protect tissues from excessive androgen stimulation. researchgate.netnih.gov This inactivation is particularly important in androgen-sensitive tissues like the prostate and skin. researchgate.net The enzymes responsible for this, UGT2B15 and UGT2B17, are expressed in these tissues and play a vital role in maintaining local androgen homeostasis. researchgate.net The balance between the formation of active androgens like DHT and their inactivation to glucuronidated metabolites such as Androstanediol-17g is critical for normal physiological function. nih.gov

Research into its Role in Cellular Growth Regulation (as a reflection of precursor activity)

While Androstanediol-17g itself is considered an inactive metabolite, its levels can indirectly reflect the activity of its potent precursor, DHT, which is known to influence cellular growth. immunotech.cz For instance, some research has explored the link between androgens and conditions like prostate cancer, where DHT is a key driver of cell proliferation. nih.gov Although Androstanediol-17g lacks direct androgenic effects, its measurement can provide insights into the rate of DHT production and metabolism within certain tissues. immunotech.cz One study noted that polymorphisms in the genes for the UGT enzymes that produce Androstanediol-17g were associated with fat mass, suggesting an indirect link to metabolic processes that influence growth. diva-portal.org

Significance as a Biomarker of Peripheral Androgen Metabolism

Androstanediol-17g has been extensively investigated as a biomarker for peripheral androgen action, particularly reflecting the activity of the enzyme 5α-reductase, which converts testosterone (B1683101) to the more potent DHT in tissues like the skin. ontosight.airupahealth.comwjgnet.com Elevated levels of Androstanediol-17g are often considered an indicator of increased peripheral androgen metabolism. immunotech.cz This has made it a subject of interest in conditions associated with excess androgen activity, especially when systemic androgen levels like testosterone are normal. eurofins-biomnis.com

Clinical and Research Findings:

However, the diagnostic utility of Androstanediol-17g as a standalone marker is debated. Some studies suggest that its levels often parallel those of testosterone and may not provide additional information in all cases of androgen excess. nih.govtandfonline.com Nevertheless, it remains a valuable tool in research and clinical investigations of androgen disorders, providing a more integrated picture of total androgen production and metabolism. ebi.ac.ukresearchgate.net

Advanced Analytical Methodologies for Androstanediol 17g Research

High-Resolution Separation Techniques for Androstanediol-17g

The separation of Androstanediol-17g from its isomers and other related steroids is a critical step in its accurate measurement. High-resolution separation techniques are essential to achieve this.

Liquid Chromatography (LC) Applications

Liquid chromatography (LC) is a fundamental technique for the separation of steroid conjugates like Androstanediol-17g from complex biological matrices. LC methods, particularly when coupled with mass spectrometry, allow for the direct analysis of steroid glucuronides and sulfates, which is of significant interest in studying steroid metabolism. researchgate.net Normal-phase LC can be particularly effective for separating regioisomeric steroid metabolites. nih.gov Various LC-based methods have been developed to monitor the product profile resulting from the metabolism of related steroid glucuronides. nih.gov

Method development in LC often involves optimizing the mobile phase to achieve baseline separation of isobaric steroids, which are compounds with the same mass but different structures. mpg.de For instance, a study on the separation of 23 endogenous steroids utilized an optimized chromatography method to achieve baseline separation of isobaric compounds. mpg.de

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a more advanced form of LC that provides higher resolution and is crucial for separating the isomers of androstanediol glucuronide, namely Androstanediol-17g and androstanediol-3g. nih.gov The structural similarity of these isomers presents a significant analytical challenge.

In one method, HPLC with an isocratic system of 35% acetonitrile (B52724) and 0.1% trifluoroacetic acid in water was used to separate Androstanediol-17g from other glucuronides on a C18 column. oup.com This highlights the importance of the stationary phase chemistry in achieving separation. Biphenyl bonded phases, for example, offer unique selectivity for aromatic and moderately polar analytes, which can improve the resolution of structural isomers, especially when using methanol (B129727) in the mobile phase. thermofisher.cn The development of single-run UHPLC-MS/MS methods has further advanced the ability to separate challenging isomeric and isobaric compounds, including four isomers of 5-androstenediol glucuronide. unito.it

| Technique | Application in Androstanediol-17g Research | Key Features |

| Liquid Chromatography (LC) | Separation of steroid conjugates from biological samples. | Allows direct analysis of glucuronidated and sulfated steroids. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Separation of Androstanediol-17g from its isomer, androstanediol-3g. nih.gov | Provides high resolution necessary for distinguishing structurally similar isomers. |

| Ultra-High Performance Liquid Chromatography (UHPLC) | Simultaneous measurement of multiple steroidal compounds, including isomers. unito.it | Offers improved resolution and speed for complex separations. |

Mass Spectrometry-Based Quantification of Androstanediol-17g

Mass spectrometry (MS) has become the gold standard for the accurate quantification of steroids due to its high sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Accurate Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of LC with the sensitive and selective detection of MS/MS. This method is widely recommended for the accurate quantification of Androstanediol-17g in complex biological matrices like plasma and serum. sci-hub.sespringernature.comnih.govmdpi.com

LC-MS/MS methods allow for the simultaneous determination of multiple steroids and their metabolites. oup.comresearchgate.netnih.gov For instance, a fit-for-purpose LC-MS method was developed for the simultaneous identification and quantification of Androstanediol-17g along with other androgens and their glucuronides in human plasma. oup.com This method utilized a C18 analytical column and did not require derivatization. oup.com In LC-MS/MS analysis, a compound is characterized by its retention time, its precursor ion mass, and the presence of specific product ions in a defined ratio, ensuring high specificity. mpg.de

The development of ultra-high pressure liquid chromatography–high-resolution mass spectrometry (UHPLC-HRMS) methods has further enhanced the quantification of endogenous steroids, with some studies comparing the performance of full scan and targeted SIM acquisition modes to traditional tandem mass spectrometry. researchgate.net

Utilization of Isotope-Labeled Internal Standards in Quantitative Analysis

The use of stable isotope-labeled internal standards is crucial for accurate quantification in LC-MS/MS analysis. mpg.de These standards, which are chemically identical to the analyte but have a different mass due to the incorporation of stable isotopes (e.g., deuterium, ¹³C), are added to samples before processing. researchgate.netsigmaaldrich.com

Isotope-labeled standards help to correct for variations that can occur during sample preparation, extraction, and analysis, including matrix effects and ion suppression in the mass spectrometer. researchgate.netnih.gov The use of heavy-labeled standards as internal standards minimizes quantitation deviation in MS analysis. nih.gov For example, a study on the quantification of various steroids used labeled internal standards added to serum samples before extraction to ensure accuracy. springernature.comnih.gov The development of methods using a pair of isotope labeling reagents, one for the sample and one for the standard, has been shown to greatly improve the ionization efficiencies of steroid hormones. nih.gov

| Parameter | Description | Importance in Androstanediol-17g Analysis |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | A typical validated range for Androstanediol-17g is 1–100 ng/mL. |

| Precision | The closeness of agreement between independent test results obtained under stipulated conditions. | Typically, the coefficient of variation (CV) should be less than 15%. |

| Recovery | The efficiency of the extraction procedure. | Expected recovery rates are generally between 85–115%. |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | For Androstanediol-17g and its isomers, LOQs are often in the range of 0.1 ng/mL. nih.govnih.gov |

Immunoassay Techniques in Androstanediol-17g Research Settings

Before the widespread adoption of mass spectrometry, immunoassays were the primary method for quantifying Androstanediol-17g. These techniques rely on the specific binding of an antibody to the target analyte.

Challenges with early immunoassays included cross-reactivity with other structurally similar steroids, which could lead to inaccurate measurements. To address this, highly specific immunoassays were developed. For example, researchers created antibodies against specific conjugates of Androstanediol-17g to enhance measurement accuracy.

Radioimmunoassay (RIA) was a common immunoassay format used. nih.gov A specific RIA for Androstanediol-17g was developed using an antibody raised against a conjugate of the compound with bovine serum albumin. nih.gov This assay utilized a tritium-labeled version of Androstanediol-17g as the tracer. nih.gov

Enzyme-linked immunosorbent assays (ELISAs) have also been developed. A highly specific heterologous ELISA was established for Androstanediol-17g using rabbit antisera. researchgate.netjci.org Heterologous assay formats, where the structures of the immunogen and the enzyme-labeled antigen differ, can improve the sensitivity and class-selectivity of the assay. capes.gov.br

While mass spectrometry is now the preferred method for its superior specificity and accuracy, immunoassays can still be valuable tools in certain research settings, particularly for high-throughput screening.

Method Validation Parameters for Robust Quantification of Androstanediol-17g

For any analytical method to be considered reliable, it must undergo rigorous validation. This process establishes that the performance characteristics of the method are suitable and reliable for the intended analytical applications. Key validation parameters for the robust quantification of Androstanediol-17g include linearity, precision, and recovery rates.

Assessments of Linearity, Precision, and Recovery Rates

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. For Androstanediol-17g, linearity is typically assessed over a specific concentration range. For example, in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, the linearity for 3α-diol-17G was established in the range of 1–75 ng/mL, with correlation coefficients (r) greater than 0.998. oup.com Another study using LC-MS/MS reported a calibration range of 0.50 to 50 ng/ml for 3α-diol-17G. hormonebalance.orgsci-hub.se

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the coefficient of variation (CV). For Androstanediol-17g assays, both intra-assay (within-run) and inter-assay (between-run) precision are evaluated. An enzyme immunoassay (EIA) for urinary Androstanediol-17g demonstrated intra-assay CVs of 2.9-4.4% and inter-assay CVs of 5.7-7.9%. nih.gov In another study using RIA, the intra- and interassay coefficients of variation for the entire procedure were 10% and 17%, respectively. oup.com

Recovery rates are determined to assess the accuracy of an assay by measuring the amount of analyte that can be retrieved from a sample matrix. This is typically done by spiking a known amount of the analyte into a blank matrix and measuring the response. For an EIA for urinary Androstanediol-17g, the recoveries of standards added to samples were between 100-108%. nih.gov Validated methods often aim for recovery rates between 85–115%.

Below is a table summarizing method validation parameters from a study developing a UHPLC-HRMS method for endogenous anabolic androgenic steroids.

| Validation Parameter | Result |

| Linearity Range | 0.1 - 0.5 ng/mL (for most biomarkers) |

| Quantification Limits | 0.1 - 0.5 ng/mL (except for DHEA) |

| Accuracy | 88% - 99% |

| Precision (CV) | 3.5% - 10.8% |

| Measurement Uncertainty | 5.6% - 17.2% |

| Data from a study on the validation of a UHPLC-HRMS method for the simultaneous determination of endogenous anabolic androgenic steroids in human serum. researchgate.net |

Application in Research Studies for Steroid Metabolism Profiling

The accurate quantification of Androstanediol-17g is vital for steroid metabolism profiling, which involves the comprehensive analysis of steroids and their metabolites to understand endocrine function and disease.

Analysis in Complex Biological Matrices (e.g., plasma, tissue extracts)

Androstanediol-17g is measured in various biological matrices to provide insights into androgen metabolism at both systemic and local levels.

Plasma and Serum: The analysis of Androstanediol-17g in plasma or serum is common in clinical and research settings. oup.comaacrjournals.org Given that steroid metabolites represent the obligatory exit route of all steroids, their measurement in circulation can provide valuable information. oup.com Liquid chromatography-mass spectrometry (LC-MS) based methods are frequently used for this purpose, often involving a solid-phase extraction (SPE) step to clean up the sample and concentrate the analytes. oup.com For instance, a method was developed for the simultaneous quantification of several androgens and their glucuronides, including Androstanediol-17g, in human plasma using a single SPE procedure and a C18 analytical column. oup.com

Tissue Extracts: Measuring intratissue steroid levels is considered the ideal approach for accurate steroid quantification as it reflects the local steroid environment. oup.com For example, Androstanediol-17g has been measured in prostate tissue extracts to investigate the local metabolism of androgens in conditions like prostate cancer. aacrjournals.orgnih.gov The analysis of tissue homogenates often involves incubation with substrates and cofactors to measure enzyme activity and metabolite formation. nih.gov

The table below shows the concentrations of Androstanediol-17g and related compounds in the serum of normal men from one study.

| Compound | Mean Concentration (nmol/L) | Standard Deviation (nmol/L) |

| Total Androstanediol-G | 16.5 | 5.2 |

| Androstanediol 17-G | 12.9 | 5 |

| Androstanediol 3-G | 3.3 | 1.8 |

| Data from a study measuring serum levels in 8 normal men. researchgate.net |

Use as a Reference Standard in Steroid Metabolism and Receptor Signaling Investigations

High-purity Androstanediol-17g serves as an essential reference standard in analytical chemistry. It is used to calibrate assays, ensuring the accuracy of quantification, and to identify the compound in complex biological samples by comparing retention times and mass spectra in chromatographic methods. nih.gov

In research investigating steroid metabolism, Androstanediol-17g is used to study the pathways of DHT metabolism. For example, it has been used to demonstrate that it is the predominant metabolite of DHT in humans. nih.govresearchgate.net Studies have also used Androstanediol-17g to investigate the activity of enzymes involved in its formation, such as UDP-glucuronosyltransferases (UGTs). nih.gov

Q & A

Q. What validated analytical methods are recommended for quantifying Androstanediol-17g in complex biological matrices?

To ensure accurate quantification, researchers should employ hyphenated techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards. Method validation must follow regulatory guidelines, including assessments of linearity (1–100 ng/mL), precision (CV <15%), and recovery rates (85–115%) . For trace analysis, optimize ionization parameters (e.g., ESI+ mode) and chromatographic separation using C18 columns to mitigate matrix effects. Cross-validate results against pharmacopeial standards where applicable .

Q. How can researchers confirm the purity and structural identity of Androstanediol-17g reference materials?

Purity assessment requires orthogonal techniques:

- HPLC-UV for quantitative purity (≥98% by area normalization)

- NMR spectroscopy (1H/13C) for structural elucidation, comparing chemical shifts to published data

- High-resolution MS for molecular formula confirmation (e.g., C19H30O2, [M+H]+ at m/z 291.2324) .

Batch-specific certificates of analysis (CoA) from suppliers like Cayman Chemical should include residual solvent profiles (e.g., <0.1% acetonitrile) and water content (Karl Fischer titration) .

Q. What storage protocols maximize Androstanediol-17g stability in longitudinal studies?

Store lyophilized samples at -20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation. For stock solutions, use anhydrous DMSO (stored at -80°C) and avoid freeze-thaw cycles (>3 cycles reduce stability by 12–18%) . Monitor degradation via stability-indicating assays (e.g., forced degradation under heat/light) and recalibrate reference standards annually .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported pharmacokinetic (PK) data for Androstanediol-17g across species?

Adopt a systematic scoping review framework :

Define inclusion criteria : Prioritize studies with validated bioanalytical methods and explicit PK parameters (e.g., t1/2, Cmax).

Assess interspecies variability : Normalize doses by body surface area and compare metabolic clearance rates using allometric scaling.

Evaluate methodological biases : Check for differences in sample preparation (e.g., protein precipitation vs. solid-phase extraction) or detection limits .

Conduct in silico modeling : Use tools like GastroPlus to simulate species-specific absorption and hepatic first-pass effects.

Q. What experimental designs are critical for elucidating Androstanediol-17g’s dual agonism/antagonism at nuclear receptors?

- Dose-response profiling : Use reporter gene assays (e.g., luciferase) with graded concentrations (10^-12–10^-6 M) to determine EC50/IC50 values. Include reference agonists (e.g., DHT for AR) as controls .

- Competitive binding assays : Combine radiolabeled ligands (e.g., ³H-Androstanediol-17g) with recombinant receptors to calculate Ki values. Account for nonspecific binding via parallel experiments with excess cold ligand .

- Coactivator recruitment assays : Employ FRET-based systems to assess receptor conformation changes post-ligand binding .

Q. How can researchers statistically address non-linear dose-response relationships in Androstanediol-17g’s immunomodulatory effects?

- Model selection : Compare sigmoidal (4-parameter logistic) vs. biphasic models using Akaike Information Criterion (AIC).

- Error propagation : Quantify uncertainties from biological replicates (n ≥ 6) and instrument precision (e.g., ±5% for flow cytometry) .

- Multivariate analysis : Apply principal component analysis (PCA) to disentangle correlated variables (e.g., cytokine levels and receptor density) .

Q. Methodological Best Practices

- Data transparency : Archive raw datasets (e.g., LC-MS chromatograms, NMR spectra) in supplementary materials with metadata annotations .

- Ethical compliance : For human cell line studies, document IRB approvals and donor consent protocols .

- Literature rigor : Use citation managers (e.g., EndNote) to track primary sources and avoid secondary misinterpretations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.